molecular formula C15H20N6O3 B12264539 2,4-Dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine

2,4-Dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine

Cat. No.: B12264539
M. Wt: 332.36 g/mol
InChI Key: MLXPNQBJMDDFPW-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with methoxy groups and a piperidinyl-pyrimidine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a piperidinyl-pyrimidine derivative. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or dichloroethane, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperidinyl-pyrimidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups or the piperidinyl-pyrimidine moiety can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, acids for hydrolysis, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives, while oxidation or reduction can yield different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system. The triazine ring and the piperidinyl-pyrimidine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is unique due to its combination of a triazine ring with a piperidinyl-pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

2,4-dimethoxy-6-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,5-triazine

InChI

InChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-4-11(5-9-21)10-24-13-16-6-3-7-17-13/h3,6-7,11H,4-5,8-10H2,1-2H3

InChI Key

MLXPNQBJMDDFPW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)COC3=NC=CC=N3)OC

Origin of Product

United States

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